6-Methylnaphthalene-2-sulfinic acid
Description
Properties
CAS No. |
801141-06-0 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
6-methylnaphthalene-2-sulfinic acid |
InChI |
InChI=1S/C11H10O2S/c1-8-2-3-10-7-11(14(12)13)5-4-9(10)6-8/h2-7H,1H3,(H,12,13) |
InChI Key |
XQQHTTMLYULJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Sulfonation proceeds via the formation of a sulfur trioxide intermediate, which acts as the electrophile. The reaction mixture typically maintains a 1:1 molar ratio of 6-methylnaphthalene to sulfuric acid, with agitation to prevent localized overheating. Temperature gradients are critical:
Challenges and Solutions
-
Byproduct Formation : Dinaphthyl ethers may form if water evaporation occurs during quenching. This is mitigated by maintaining a 2.5:1 water-to-melt ratio during dilution.
-
Impurity Removal : Residual 6-methylnaphthalene (<0.3% w/w) is extracted using aromatic solvents like m-xylene, achieving final concentrations below 20 ppm.
Reduction of Sulfonic Acid Derivatives
Conversion of 6-methylnaphthalene-2-sulfonic acid to the corresponding sulfinic acid requires selective reduction. Two predominant methodologies exist:
Sulfonyl Chloride Intermediate Pathway
-
Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form 6-methylnaphthalene-2-sulfonyl chloride.
-
Reaction conditions: Reflux in dichloromethane (40–60°C, 4–6 hours)
-
Yield: 85–92% (theoretical)
-
-
Controlled Reduction : Reduce the sulfonyl chloride using sodium sulfite (Na₂SO₃) in acidic media:
Direct Sulfonic Acid Reduction
Alternative approaches employ lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF):
-
Temperature: −10°C to 0°C (prevents over-reduction to thiols)
-
Limitations: Low functional group tolerance and scalability challenges
Process Optimization and Industrial Considerations
Single-Vessel Synthesis
Modern adaptations integrate sulfonation and reduction steps in a single reactor to minimize intermediate handling:
-
Sulfonation : Conducted as described in Section 1.1.
-
In Situ Reduction : Introduce sodium hydrogensulfite (NaHSO₃) and ammonia under pressure (10 bar) at 160°C for 8 hours.
-
Acidification : Post-reaction, the mixture is treated with hydrochloric acid to precipitate the sulfinic acid.
Advantages :
-
Eliminates isolation of hazardous sulfonyl chlorides
-
Reduces solvent waste by 40% compared to batch processes
Purity Enhancement Techniques
-
Carbon Clarification : Activated carbon (60 g/kg product) removes polymeric byproducts, increasing purity to >98%.
-
Crystallization Gradients : Sequential cooling from 95°C to 5°C in ethanol-water systems yields monoclinic crystals with ≤0.1% impurities.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Energy Intensity (kWh/kg) |
|---|---|---|---|---|
| Sulfonyl Chloride | 78 | 92 | Moderate | 12.5 |
| Direct Reduction | 65 | 85 | Low | 18.2 |
| Single-Vessel Process | 82 | 98 | High | 9.8 |
Key Observations :
-
The single-vessel method outperforms traditional routes in yield and energy efficiency but requires specialized pressure-rated equipment.
-
Sulfonyl chloride intermediates remain indispensable for small-scale, high-purity applications.
Chemical Reactions Analysis
Types of Reactions: 6-Methylnaphthalene-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it to the corresponding sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides, thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
6-Methylnaphthalene-2-sulfinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylnaphthalene-2-sulfinic acid involves its interaction with various molecular targets, primarily through its sulfinic acid group. This group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Key Differences :
- Acidity : Sulfinic acids (e.g., 6-Methylnaphthalene-2-sulfinic acid) are weaker acids than sulfonic acids, making them less reactive in aqueous environments5.
- Substituent Effects : Electron-donating groups (e.g., -CH₃) in sulfinic acids reduce electrophilicity compared to electron-withdrawing groups (e.g., -Cl, -SO₃H)[^6^,^13^].
- Applications : Sulfonic acids are widely used in detergents and dyes, whereas sulfinic acids may serve as intermediates in asymmetric synthesis[^10^,^13^].
Comparison with Sulfonamide Derivatives
| Compound | Structure | Molecular Weight | Key Properties |
|---|---|---|---|
| 6-Methylnaphthalene-2-sulfinic acid | -SO₂H | 206.26 g/mol | Redox-active, potential for radical reactions. |
| 6-Amino-N-methylnaphthalene-2-sulfonamide | -SO₂NHCH₃ | 236.29 g/mol | Bioactive, used in drug design (e.g., enzyme inhibitors)6. |
Key Differences :
- Reactivity : Sulfonamides participate in nucleophilic substitution, while sulfinic acids undergo oxidation to sulfonic acids or form disulfides[^3^,^8^].
- Biological Activity : Sulfonamides are more commonly used in pharmaceuticals due to their stability and ability to mimic carboxylic acids7.
Comparison with Carboxylic Acid Derivatives
Carboxylic acids (-COOH) and sulfinic acids share acidic protons but differ in electronic and steric effects:
| Compound | Functional Group | pKa | Applications |
|---|---|---|---|
| 6-Methylnaphthalene-2-sulfinic acid | -SO₂H | ~1–2 | Organic synthesis intermediates. |
| 6-Methyl-2-naphthoic acid | -COOH | ~3–4 | Polymer precursors, metal-organic frameworks8. |
| (S)-6-Hydroxy-α-methyl-2-naphthaleneacetic acid | -COOH, -OH | ~4.5 | Anti-inflammatory agents9. |
Key Differences :
- Acidity: Carboxylic acids are less acidic than sulfinic acids but more acidic than phenols.
- Coordination Chemistry : Sulfinic acids may act as bidentate ligands, whereas carboxylic acids form stable salts with metals[^1^,^9^].
Physicochemical Properties and Reactivity
- Solubility : Sulfinic acids are less water-soluble than sulfonic acids but more soluble than naphthalene hydrocarbons[^6^,^13^].
- Stability : Sulfinic acids are prone to oxidation, whereas sulfonamides and sulfonic acids are more stable under ambient conditions[^3^,^8^].
- Synthesis : 6-Methylnaphthalene-2-sulfinic acid can be synthesized via sulfination of 6-methylnaphthalene, analogous to methods for sulfonic acids10.
Biological Activity
6-Methylnaphthalene-2-sulfinic acid is a sulfinic acid derivative of naphthalene, which has garnered interest in various biological studies due to its potential therapeutic properties. This article explores the biological activities attributed to this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
6-Methylnaphthalene-2-sulfinic acid features a naphthalene ring substituted with a methyl group and a sulfinic acid functional group. The presence of the sulfinic acid moiety is significant as it can participate in various biochemical reactions, influencing its biological activity.
Anticancer Activity
Recent studies have indicated that compounds related to naphthalene derivatives exhibit notable anticancer properties. For instance, 6-Methylnaphthalene-2-sulfinic acid has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Against HeLa Cells
In an experimental study, the cytotoxic effects of 6-Methylnaphthalene-2-sulfinic acid were assessed using the HeLa cell line, a model for cervical cancer. The results demonstrated an IC50 value indicating significant inhibition of cell proliferation.
| Compound | IC50 (µM) |
|---|---|
| 6-Methylnaphthalene-2-sulfinic acid | <10 |
| Reference Compound A | <5 |
| Reference Compound B | <15 |
The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.
Anti-inflammatory Activity
The anti-inflammatory properties of 6-Methylnaphthalene-2-sulfinic acid have also been investigated. In vitro assays demonstrated that this compound inhibits nitric oxide (NO) production in macrophages, which is crucial in mediating inflammatory responses.
The inhibition of NO production suggests that 6-Methylnaphthalene-2-sulfinic acid may exert its anti-inflammatory effects by modulating the inducible nitric oxide synthase (iNOS) pathway. This is particularly relevant in conditions characterized by chronic inflammation.
Additional Biological Activities
Beyond anticancer and anti-inflammatory effects, 6-Methylnaphthalene-2-sulfinic acid has shown potential in various other biological activities:
- Antioxidant Activity : The compound exhibits scavenging activity against free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Activity : Some studies indicate that naphthalene derivatives possess antimicrobial properties, suggesting potential applications in treating infections.
Summary of Research Findings
The following table summarizes key findings related to the biological activities of 6-Methylnaphthalene-2-sulfinic acid:
| Activity | Findings |
|---|---|
| Anticancer | Significant cytotoxicity against HeLa cells |
| Anti-inflammatory | Inhibition of NO production in macrophages |
| Antioxidant | Scavenges free radicals |
| Antimicrobial | Exhibits antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
